molecular formula C12H13NO7 B3110323 Acetoxyisopropyl p-nitrophenyl carbonate CAS No. 179419-27-3

Acetoxyisopropyl p-nitrophenyl carbonate

Cat. No. B3110323
CAS RN: 179419-27-3
M. Wt: 283.23 g/mol
InChI Key: MZLUQGXOSXGRIQ-UHFFFAOYSA-N
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Description

“Acetoxyisopropyl p-nitrophenyl carbonate” likely refers to a carbonate compound that contains an acetoxyisopropyl group and a p-nitrophenyl group. Carbonate compounds are often used in organic synthesis, particularly in the production of polymers .


Molecular Structure Analysis

The exact molecular structure of “Acetoxyisopropyl p-nitrophenyl carbonate” would depend on the specific arrangement of the acetoxyisopropyl and p-nitrophenyl groups within the carbonate compound .


Chemical Reactions Analysis

Again, while specific reactions involving “Acetoxyisopropyl p-nitrophenyl carbonate” are not available, p-nitrophenyl carbonates are known to be involved in various organic reactions . For example, they can undergo enzymatic hydrolysis .

Scientific Research Applications

Stable Chromogenic Substrates for Esterases

Researchers have developed stable chromogenic substrates for esterases, which are essential for detecting catalytic activities in prodrug activation within human cells. Traditional substrates like p-nitrophenyl acetate face stability issues in aqueous solutions. A novel approach involves the use of structural isolation techniques to produce a stable substrate that, upon hydrolysis, releases p-nitroaniline, offering potential for a variety of assays (Levine et al., 2008).

Catalytic Degradation and Environmental Applications

The combination of Fe3O4 and microwave irradiation has been shown to enhance the degradation of p-nitrophenol in water, suggesting a potential application for wastewater treatment. This study highlights the role of sodium acetate in the preparation of Fe3O4 and its negligible effect on catalytic activity but significant impact on yield. The degradation process predominantly involves sulfate radicals, with Fe3O4 playing a critical role, demonstrating the system's effectiveness in various water matrices (Hu et al., 2020).

Adsorption and Accelerated Hydrolysis on Carbon Surfaces

The selective adsorption of nitro-substituted aromatics, including 4-nitrophenyl acetate, onto carbon surfaces has been studied, showing modest acceleration in hydrolysis to 4-nitrophenolate. This process requires the presence of surfactant and is enhanced by graphitic carbon surfaces, indicating potential for selective filtration and chemical processing applications (Meyer et al., 2001).

DNA Sensing and Chemical Delivery

The use of p-nitrophenyl carbonate as a reactive moiety in DNA templated reactions has been explored for biosensing and drug release applications. This approach allows for the quantitative release of a colored reporter in the presence of a simple amine, showcasing a stable and reactive option for molecular recognition and chemical delivery systems (Janett et al., 2020).

Protective Groups in Organic Synthesis

The (2-nitrophenyl)acetyl group has been identified as a selectively removable hydroxyl protecting group, offering stability under various transformation conditions and orthogonal reactivity with common protecting groups. This innovation provides a versatile tool for synthetic organic chemistry, enabling selective protection and deprotection strategies (Daragics & Fügedi, 2010).

Mechanism of Action

Target of Action

It’s known that this compound is used as a reagent for the synthesis of amino acid’s 4-nitrophenyl active esters . These esters are often used in peptide synthesis, suggesting that the compound may interact with amino acids or proteins as its primary targets.

Mode of Action

In these reactions, the carbonate group in the compound could interact with an amino group in an amino acid, leading to the formation of an ester linkage .

Biochemical Pathways

The biochemical pathways affected by Acetoxyisopropyl p-nitrophenyl carbonate are likely related to protein synthesis and modification, given its role in the formation of amino acid esters. These esters are often used in peptide synthesis, suggesting that the compound may influence the assembly of amino acids into peptides or proteins .

Result of Action

The molecular and cellular effects of Acetoxyisopropyl p-nitrophenyl carbonate’s action are primarily seen in its role as a reagent in the synthesis of 4-nitrophenyl active esters. These esters can then participate in further reactions, such as the formation of peptides. Therefore, the compound’s action facilitates the synthesis of new molecules, which can have various effects depending on the specific molecules being synthesized .

Action Environment

The action, efficacy, and stability of Acetoxyisopropyl p-nitrophenyl carbonate can be influenced by various environmental factors. These can include the pH, temperature, and solvent conditions under which the compound is stored and used. For instance, the compound’s reactivity may be enhanced under acidic or basic conditions, and it may be more stable at lower temperatures. Specific details would depend on the exact experimental or usage conditions .

Safety and Hazards

The safety and hazards associated with “Acetoxyisopropyl p-nitrophenyl carbonate” would depend on its specific properties. It’s important to refer to the relevant Safety Data Sheet (SDS) for detailed information .

Future Directions

The future directions for research and development involving “Acetoxyisopropyl p-nitrophenyl carbonate” would depend on its potential applications. Given the versatility of carbonate compounds in organic synthesis, there could be many possibilities .

properties

IUPAC Name

2-(4-nitrophenoxy)carbonyloxypropan-2-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO7/c1-8(14)19-12(2,3)20-11(15)18-10-6-4-9(5-7-10)13(16)17/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLUQGXOSXGRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225431
Record name 1-(Acetyloxy)-1-methylethyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetoxyisopropyl p-nitrophenyl carbonate

CAS RN

179419-27-3
Record name 1-(Acetyloxy)-1-methylethyl 4-nitrophenyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179419-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Acetyloxy)-1-methylethyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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